Rimiducid

Overview

Description

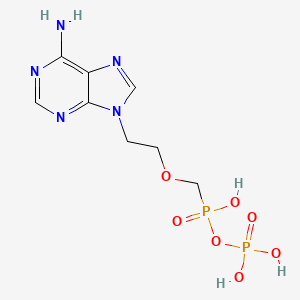

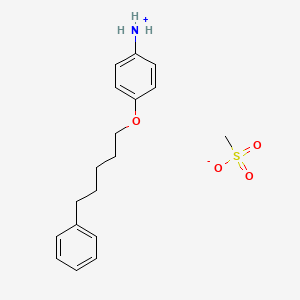

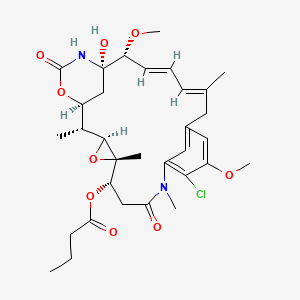

AP-1903, also known as Rimiducid, is a chemical compound primarily used as a protein dimerizer. It is a homodimeric FKBP12 Phe36Val (F36V-FKBP, FKBP-F36V) mutant-selective cross-linker composed of two high-affinity ligands. This compound is known for its ability to induce apoptosis in cells expressing specific fusion proteins, making it a valuable tool in scientific research, particularly in the fields of cellular biology and immunotherapy .

Mechanism of Action

Target of Action

Rimiducid is a lipid-permeable tacrolimus analogue and a protein dimerizer . Its primary target is a drug binding domain derived from human FK506-binding protein (FKBP12-F36V), which is present on a modified form of inducible caspase-9 . This protein plays a crucial role in apoptosis, the process of programmed cell death .

Mode of Action

This compound binds to the FK506-binding protein, which is present on the modified form of inducible caspase-9 . This binding results in dimerization and subsequent activation of caspase-9 . The system was designed to function as a “safety switch” in CAR T-cell therapy used in hematological cancers .

Biochemical Pathways

The binding of this compound to its target triggers a downstream signaling cascade . This cascade involves the activation of caspase-9, which in turn initiates the process of apoptosis . This mechanism allows for the control of immune cell activity and function, enhancing the effectiveness of cellular immunotherapies for cancers and blood disorders .

Pharmacokinetics

It is known that this compound is lipid-permeable , which suggests that it can easily cross cell membranes, potentially affecting its distribution and bioavailability.

Result of Action

The activation of inducible caspase-9 by this compound leads to rapid induction of apoptosis in activated modified T-cells . This results in the resolution of the signs and symptoms of graft versus host disease within 24 hours . It is currently under investigation for use in combination with immunotherapies to enhance their therapeutic effectiveness .

Action Environment

The action of this compound is influenced by the environment in which it is administered. For instance, in the context of CAR T-cell therapy, the effectiveness of this compound is dependent on the presence of modified T-cells that express the target protein . Furthermore, the systemic administration of this compound can enhance CAR-T cell proliferation, cytokine secretion, and antitumor efficacy . .

Biochemical Analysis

Biochemical Properties

Rimiducid, when administered via chemically-inducible dimerization (CID) technologies, binds to switch proteins and dimerizes them, triggering a downstream signaling cascade . It is a homodimeric FKBP12 Phe36Val (F36V-FKBP, FKBP-F36V) mutant-selective cross-linker composed of two high-affinity ligands, each with 713-fold selectivity over endogenous FKBP .

Cellular Effects

This compound is used to activate inducible caspase-9 produced by a modified gene included in some CAR T-cell therapies . This activation produces rapid induction of apoptosis in activated modified T-cells and resolution of the signs and symptoms of graft versus host disease within 24 hours . It has been reported that this compound can abrogate CAR T-cell–associated neurotoxicity .

Molecular Mechanism

This compound binds to a drug binding domain derived from human FK506-binding protein which is present on a modified form of inducible caspase-9 . This binding results in dimerization and subsequent activation of caspase-9 . This system was designed to function as a “safety switch” in CAR T-cell therapy used in hematological cancers .

Temporal Effects in Laboratory Settings

This compound has been reported to abrogate CAR T-cell–associated neurotoxicity . The first case of the administration of a potentially ablative dose of this compound (0.4 mg/kg) to a patient with B-lymphoblastic leukemia (B-ALL) with severe, prolonged ICANS was reported .

Dosage Effects in Animal Models

This compound activates signaling events via Chemical Induction of Dimerization (CID) by cross-linking FKBP12-F36 fusions (Chimeric Antigen Receptor or CAR) expressed in cells in cultures and in animals in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions: AP-1903 is synthesized through a series of chemical reactions involving the coupling of specific ligands to form the homodimeric structure. The synthesis involves the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol to dissolve the compound and facilitate the reactions .

Industrial Production Methods: The industrial production of AP-1903 involves large-scale synthesis using similar chemical reactions as in laboratory settings. The compound is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions: AP-1903 primarily undergoes dimerization reactions, where it cross-links FKBP domains. This dimerization is crucial for its function as a protein dimerizer .

Common Reagents and Conditions:

Reagents: Dimethyl sulfoxide (DMSO), ethanol

Conditions: The compound is often dissolved in DMSO or ethanol to prepare stock solutions.

Major Products Formed: The primary product formed from the reactions involving AP-1903 is the dimerized protein complex, which can induce apoptosis in cells expressing the target fusion proteins .

Scientific Research Applications

AP-1903 has a wide range of applications in scientific research:

Chemistry: Used as a chemical inducer of protein dimerization in various biochemical assays.

Biology: Facilitates the study of protein-protein interactions and cellular signaling pathways.

Medicine: Employed in the development of inducible caspase-9 suicide gene systems for targeted cell ablation in cancer therapy.

Industry: Utilized in the production of genetically engineered cells for research and therapeutic purposes

Comparison with Similar Compounds

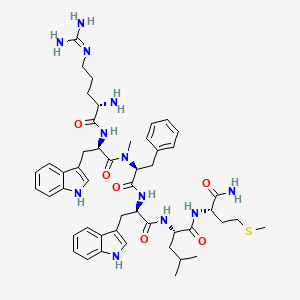

AP20187: Another dimerizer used in similar applications but with different selectivity and binding properties.

AP21967: A compound with similar dimerization capabilities but used in different cellular contexts.

Uniqueness of AP-1903: AP-1903 is unique due to its high selectivity for FKBP F36V-Fas fusion proteins over wild-type FKBP, exhibiting over 50-fold selectivity. This makes it particularly effective in inducing apoptosis in engineered cells expressing these fusion proteins .

Properties

IUPAC Name |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[[2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]ethylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H98N4O20/c1-13-57(53-43-67(93-7)73(97-11)68(44-53)94-8)75(85)81-37-17-15-25-59(81)77(87)101-61(31-27-49-29-33-63(89-3)65(39-49)91-5)51-21-19-23-55(41-51)99-47-71(83)79-35-36-80-72(84)48-100-56-24-20-22-52(42-56)62(32-28-50-30-34-64(90-4)66(40-50)92-6)102-78(88)60-26-16-18-38-82(60)76(86)58(14-2)54-45-69(95-9)74(98-12)70(46-54)96-10/h19-24,29-30,33-34,39-46,57-62H,13-18,25-28,31-32,35-38,47-48H2,1-12H3,(H,79,83)(H,80,84)/t57-,58-,59-,60-,61+,62+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLCLPLEEOUJQC-ZTQDTCGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCNC(=O)COC5=CC=CC(=C5)C(CCC6=CC(=C(C=C6)OC)OC)OC(=O)C7CCCCN7C(=O)C(CC)C8=CC(=C(C(=C8)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCNC(=O)COC5=CC=CC(=C5)[C@@H](CCC6=CC(=C(C=C6)OC)OC)OC(=O)[C@@H]7CCCCN7C(=O)[C@@H](CC)C8=CC(=C(C(=C8)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H98N4O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173226 | |

| Record name | AP 1903 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Rimiducid binds to a drug binding domain derived from human FK506-binding protein which is present on a modified form of inducible caspase-9. This binding results in dimerization and subsequent activation of caspase-9. This system was designed to function as a "safety switch" in CAR T-cell therapy used in hematological cancers. Retroviral vectors used in production of these modified cells preferentially integrate this gene nearby promoters associated with T-cell activation. This results in higher expression of the modified inducible caspase-9 product in activated T-cells. In practice, this allows for specific targeting of these active T-cells by rimiducid which results in a decrease in circulating cell numbers of over 90% in the setting of graft versus host disease. This specificity spares non-alloreactive T-cells and allows for successful reconstitution of the transplanted immune system from these cells.[24753538] Additionally, these non-alloreactive cells retain their sensitivity to rimiducid. | |

| Record name | Rimiducid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

195514-63-7 | |

| Record name | Rimiducid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195514637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimiducid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AP 1903 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIMIDUCID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H564L1W5J2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[5-(4-methylphenoxy)pentoxy]phenyl]azanium;chloride](/img/structure/B1665502.png)

![1-[2-(1-adamantyl)ethoxy]-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride](/img/structure/B1665517.png)